CYCLOPENTYL(4-PROPYLPIPERAZINO)METHANONE
Overview
Description
Cyclopentyl(4-propylpiperazino)methanone is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a cyclopentyl group attached to a piperazine ring, which is further substituted with a propyl group. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentyl(4-propylpiperazino)methanone typically involves the following steps:
Cyclopentylamine Preparation: Cyclopentylamine is prepared by the ring-opening addition reaction of ethylene oxide with cyclopentylamine in the presence of a solvent.
Formation of Bis(2-hydroxyethyl)cyclopentylamine: The cyclopentylamine obtained is then reacted with ethylene oxide to form bis(2-hydroxyethyl)cyclopentylamine.
Chlorination: The bis(2-hydroxyethyl)cyclopentylamine is chlorinated using a chlorinating agent to form bis(2-chloroethyl)cyclopentylamine.
Substitution Reaction: The bis(2-chloroethyl)cyclopentylamine undergoes a substitution reaction with hydrazine hydrate to form amino-cyclopentylpiperazine.
Final Product Formation: The amino-cyclopentylpiperazine is then reacted with propyl bromide to form this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl(4-propylpiperazino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of this compound oxide.
Reduction: Formation of cyclopentyl(4-propylpiperazino)methanol.
Substitution: Formation of various substituted derivatives depending on the substituent used.
Scientific Research Applications
Cyclopentyl(4-propylpiperazino)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of cyclopentyl(4-propylpiperazino)methanone involves its interaction with specific molecular targets in the body. The compound is known to interact with neurotransmitter receptors in the brain, leading to modulation of neurotransmitter release and signaling pathways. This interaction can result in various pharmacological effects, including analgesic and anti-inflammatory effects .
Comparison with Similar Compounds
Cyclopentyl(4-propylpiperazino)methanone can be compared with other piperazine derivatives such as:
Cyclopentyl(phenyl)methanone: Similar in structure but with a phenyl group instead of a propyl group.
Cyclopentyl(4-chlorophenyl)piperazino)methanone: Contains a chlorophenyl group, which imparts different chemical and biological properties.
Uniqueness
The unique combination of a cyclopentyl group and a propyl-substituted piperazine ring in this compound gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
cyclopentyl-(4-propylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-2-7-14-8-10-15(11-9-14)13(16)12-5-3-4-6-12/h12H,2-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMORCQDUZUBZSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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